molecular formula C18H14N6O4 B3843772 5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine

5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine

Cat. No.: B3843772
M. Wt: 378.3 g/mol
InChI Key: GZALWALXAHBPBU-CIAFOILYSA-N
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Description

5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine is a complex organic compound characterized by the presence of nitrophenyl and pyrimidin-2-amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine typically involves the condensation of 4-nitrobenzaldehyde with 5-(4-nitrophenyl)pyrimidin-2-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl groups can undergo oxidation to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl groups can participate in electron transfer reactions, while the pyrimidin-2-amine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    5-iodo-4-(4-nitrophenyl)pyrimidin-2-amine: Similar structure with an iodine atom instead of the ethylideneamino group.

    4-nitrophenylpyrimidine derivatives: Compounds with variations in the substituents on the pyrimidine ring.

Uniqueness

5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine is unique due to the presence of both nitrophenyl and ethylideneamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O4/c1-12(13-2-6-16(7-3-13)23(25)26)21-22-18-19-10-15(11-20-18)14-4-8-17(9-5-14)24(27)28/h2-11H,1H3,(H,19,20,22)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZALWALXAHBPBU-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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